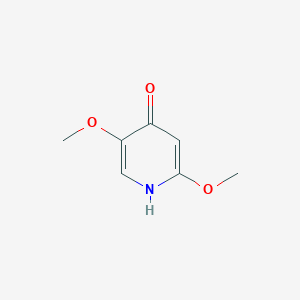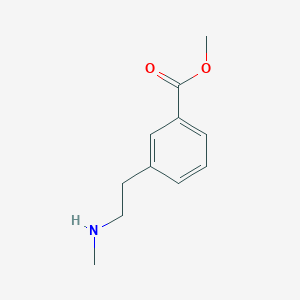
2-(2-Bromoethyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromoethyl)-1,1’-biphenyl: is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl moiety substituted with a bromoethyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: One common method for synthesizing 2-(2-Bromoethyl)-1,1’-biphenyl involves the electrophilic aromatic substitution of biphenyl with 2-bromoethyl bromide.
Reduction of Phenethyl Alcohol: Another method involves the reduction of phenethyl alcohol with hydrogen bromide. The phenethyl alcohol is heated to 110°C, and hydrogen bromide is slowly introduced.
Industrial Production Methods: Industrial production of 2-(2-Bromoethyl)-1,1’-biphenyl often involves large-scale electrophilic aromatic substitution reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 2-(2-Bromoethyl)-1,1’-biphenyl undergoes nucleophilic substitution reactions where the bromo group is replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) to form corresponding biphenyl carboxylic acids.
Reduction Reactions: Reduction of the bromo group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to form ethyl-substituted biphenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol is commonly used for nucleophilic substitution reactions.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Formation of various substituted biphenyl derivatives.
Oxidation: Formation of biphenyl carboxylic acids.
Reduction: Formation of ethyl-substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2-(2-Bromoethyl)-1,1’-biphenyl is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. It is used in the development of drugs targeting specific enzymes and receptors .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers and as a flame retardant .
Mecanismo De Acción
The mechanism of action of 2-(2-Bromoethyl)-1,1’-biphenyl involves its ability to undergo electrophilic aromatic substitution reactions. The bromoethyl group acts as an electrophile, facilitating the formation of various substituted derivatives. The compound can interact with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparación Con Compuestos Similares
(2-Bromoethyl)benzene: Similar in structure but lacks the biphenyl moiety.
Bis(2-bromoethyl) ether: Contains two bromoethyl groups and is used in the synthesis of heterocyclic compounds and crown ethers.
Uniqueness: 2-(2-Bromoethyl)-1,1’-biphenyl is unique due to the presence of both the biphenyl moiety and the bromoethyl group. This combination allows for diverse chemical reactivity and applications in various fields, making it a valuable compound in organic synthesis and materials science.
Propiedades
IUPAC Name |
1-(2-bromoethyl)-2-phenylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br/c15-11-10-13-8-4-5-9-14(13)12-6-2-1-3-7-12/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWYOCFXHZSUNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[Trans-2-aminocyclopropyl]benzonitrile](/img/structure/B8068464.png)





![tert-butyl N-{4-[1-(hydroxymethyl)cyclopropyl]phenyl}carbamate](/img/structure/B8068512.png)

